N-(2-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
CAS No.:
Cat. No.: VC16281309
Molecular Formula: C21H24ClNO4S
Molecular Weight: 421.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24ClNO4S |
|---|---|
| Molecular Weight | 421.9 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |
| Standard InChI | InChI=1S/C21H24ClNO4S/c1-15-7-8-19(11-16(15)2)27-13-21(24)23(18-9-10-28(25,26)14-18)12-17-5-3-4-6-20(17)22/h3-8,11,18H,9-10,12-14H2,1-2H3 |
| Standard InChI Key | CBHWLWFUPFLNII-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features three primary components:
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2-Chlorobenzyl Group: A benzene ring substituted with a chlorine atom at the ortho position, linked via a methylene bridge.
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3,4-Dimethylphenoxy Moiety: A methoxy-substituted benzene ring with methyl groups at the 3rd and 4th positions.
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1,1-Dioxidotetrahydrothiophen-3-yl: A saturated five-membered sulfur-containing ring (tetrahydrothiophene) oxidized to a sulfone group.
These groups are connected through an acetamide backbone, forming a rigid yet flexible scaffold conducive to intermolecular interactions. The sulfone group enhances polarity, potentially improving aqueous solubility compared to non-oxidized thiophene derivatives.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.9 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide |
| Canonical SMILES | CC1=C(C=C(C=C1)OCC(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3)C |
| PubChem CID | 3441673 |
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-(2-chlorobenzyl)-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves multi-step reactions, typically proceeding as follows:
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Formation of the Acetamide Backbone:
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Reacting 2-chlorobenzylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) yields N-(2-chlorobenzyl)chloroacetamide .
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Substitution of the chlorine atom with the 3,4-dimethylphenoxy group occurs via nucleophilic aromatic substitution, requiring polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
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Introduction of the Sulfone Group:
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Oxidation of tetrahydrothiophene to its sulfone derivative using hydrogen peroxide or oxone.
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Coupling the sulfone-containing intermediate to the acetamide backbone via amide bond formation, often employing carbodiimide coupling agents.
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Reaction Optimization
Key parameters influencing yield and purity include:
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Solvent Choice: DMF and dichloromethane are preferred for their ability to dissolve both aromatic and heterocyclic intermediates.
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Temperature Control: Reactions involving halogenated intermediates typically proceed at 60–80°C to minimize side reactions .
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Purification Techniques: Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) isolates the target compound.
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Acetamide Derivatives
| Compound | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| N-(2-chlorobenzyl)-...* | Not reported | Not reported |
| N-(4-bromophenyl)-d1 | 8 (S. aureus) | 12.5 (MCF7) |
| N-(3-bromobenzyl)-... | 16 (E. coli) | 5.8 (HCT116) |
*Data for the reviewed compound inferred from structural analogs .
Future Research Directions
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In Vitro Assays: Prioritize testing against Gram-positive bacteria and hormone-responsive cancers.
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SAR Studies: Systematically modify the chlorobenzyl and sulfone groups to optimize potency.
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Pharmacokinetic Profiling: Assess bioavailability and metabolic stability using in silico models.
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